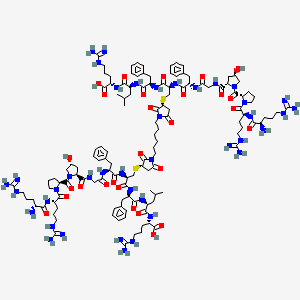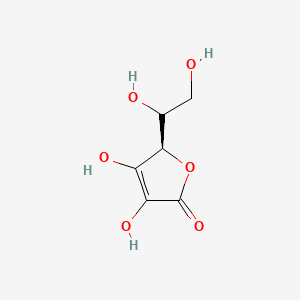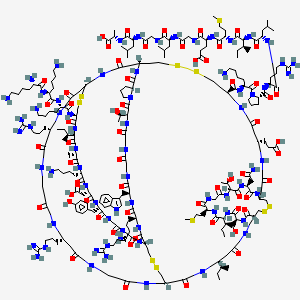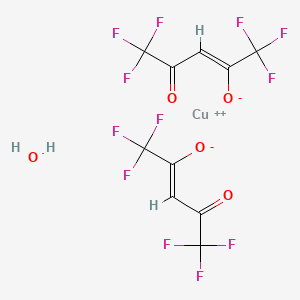
Tandospirone-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tandospirone-d8 is a deuterated compound of Tandospirone, which is an anxiolytic and antidepressant medication. Tandospirone is a selective partial agonist of the 5-HT1A receptor, displaying selectivity over other receptors such as SR-2, SR-1C, α1, α2, D1, and D2 receptors . This compound is primarily used for research purposes and is not intended for human consumption .
Aplicaciones Científicas De Investigación
Tandospirone-d8 is used extensively in scientific research due to its deuterated nature, which provides unique advantages in various studies:
Chemistry: this compound is used in studies involving reaction mechanisms and kinetics, as the presence of deuterium can influence reaction rates and pathways.
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of Tandospirone, as deuterium-labeled compounds can be tracked more easily using mass spectrometry.
Medicine: this compound is used in preclinical studies to investigate the pharmacological effects of Tandospirone and its metabolites.
Mecanismo De Acción
Target of Action
Tandospirone-d8 primarily targets the 5-HT1A receptor , a subtype of the serotonin receptor . This receptor plays a crucial role in modulating cognitive, behavioral, and psychological functions in animals and humans .
Mode of Action
This compound acts as a selective 5-HT1A receptor partial agonist . It has a weak affinity for 5-HT2 receptors (5-HT2A, 5-HT2C) and almost none for other 5-HT1 receptors (5-HT1B, 5-HT1D) .
Biochemical Pathways
The 5-HT1A receptor is involved in the regulation of serotonin, a neurotransmitter that underlies conditions such as anxiety and depression . This compound, as a partial agonist of the 5-HT1A receptor, can help balance these conditions by modulating the serotonin levels .
Pharmacokinetics
This compound is rapidly eliminated in rats, with a half-life of approximately 1.3 hours following administration . The absolute bioavailability of this compound is low (0.24%), indicating that only a small fraction of the administered dose reaches systemic circulation . It is extensively metabolized in rats, with the area under the curve (AUC) of the major active metabolite being significantly higher than that of this compound itself . This compound exhibits good permeability, and its transport is influenced by concentration, temperature, and pH .
Result of Action
The action of this compound at the 5-HT1A receptor can lead to anxiolytic effects, making it useful in the treatment of anxiety disorders . Furthermore, it has been found to have antidepressant effects and may induce early antidepressant effect .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the transport of this compound is influenced by concentration, temperature, and pH . .
Direcciones Futuras
Tandospirone-d8 is commonly used for the treatment of patients with generalized anxiety disorder, and several studies are developing new indications for Tandospirone . Understanding the characteristics of this compound, such as high permeability and low oral bioavailability, will serve as a reference for future development, including the selection of administration routes, formulation development, combination drug use, and rational clinical application .
Análisis Bioquímico
Biochemical Properties
Tandospirone-d8 acts as a selective 5-HT1A receptor partial agonist . It has weak affinity for 5-HT2 receptors (5-HT2A, 5-HT2C) and almost none for other 5-HT1 receptors (5-HT1B, 5-HT1D) . It is relatively much less potent than buspirone at D2 receptors .
Cellular Effects
This compound has been found to relieve gastrointestinal symptoms in patients with refractory irritable bowel syndrome who also have psychological dysfunctions . In a visceral hypersensitivity rat model induced by chronic water avoidance stress to mimic the symptoms of irritable bowel syndrome, it was found that this compound relieved anxiety-like behavior and visceral hypersensitivity induced by stress .
Molecular Mechanism
This compound exerts its effects at the molecular level through its selective agonistic action on the 5-HT1A receptor . It does not bind to either benzodiazepine- or GABA-receptor sites and does not potentiate the binding of benzodiazepines or GABA to their receptors .
Temporal Effects in Laboratory Settings
The half-life of this compound was found to be approximately 1.3 hours following administration, indicating that this compound is rapidly eliminated in rats .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to enhance the anti-myocardial fibrosis effect of valsartan in spontaneously hypertensive rats and attenuate the respiratory depression caused by fentanyl .
Metabolic Pathways
This compound is extensively metabolized in rats, with the area under the curve (AUC) of the major active metabolite [1-[2-pyrimidyl]-piperazine] being approximately 16.38-fold higher than that of this compound after administration .
Transport and Distribution
This compound exhibited good permeability, and its transport was influenced by concentration, temperature, and pH . Passive diffusion was identified as the main absorption mechanism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tandospirone-d8 involves the incorporation of deuterium atoms into the Tandospirone molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed. general methods for deuteration include catalytic hydrogen-deuterium exchange and the use of deuterated precursors .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuteration processes using deuterated reagents and solvents. The production process would need to ensure high purity and yield of the deuterated compound, which may involve multiple purification steps such as chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Tandospirone-d8, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound. Substitution reactions can result in a variety of substituted derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Tandospirone-d8 is similar to other azapirone compounds, such as:
Buspirone: Another 5-HT1A receptor partial agonist used as an anxiolytic.
Gepirone: A compound with similar pharmacological properties to Tandospirone.
Ipsapirone: Another azapirone with anxiolytic effects.
Uniqueness
This compound is unique due to its deuterated nature, which provides distinct advantages in research applications. The presence of deuterium atoms can influence the pharmacokinetics and metabolic stability of the compound, making it a valuable tool in various scientific studies .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Tandospirone-d8 involves the deuteration of Tandospirone, which can be achieved through a simple chemical reaction.", "Starting Materials": [ "Tandospirone", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Deuterium gas (D2)" ], "Reaction": [ "Tandospirone is dissolved in D2O and NaOH is added to the solution to adjust the pH to around 12.", "The solution is then heated to 100-120°C under a D2 atmosphere for several hours.", "During the reaction, deuterium gas is continuously bubbled through the solution to ensure complete deuteration of the molecule.", "After the reaction is complete, the solution is cooled and neutralized with hydrochloric acid (HCl) to a pH of around 7.", "The product, Tandospirone-d8, is then extracted from the solution using a suitable organic solvent and purified through standard methods such as column chromatography or recrystallization." ] } | |
Número CAS |
1794835-73-6 |
Fórmula molecular |
C₂₁H₂₁D₈N₅O₂ |
Peso molecular |
391.54 |
Sinónimos |
(3aR,4S,7R,7aS)-rel-Hexahydro-2-[4-[4-(2-pyrimidinyl)-1-(piperazinyl-d8)]butyl]-4,7-methano-1H-isoindole-1,3(2H)-dione; (3aα,4β,7β,7aα)-Hexahydro-2-[4-[4-(2-_x000B_pyrimidinyl)-1-(piperazinyl-d8)]butyl]-4,7-methano-1H-isoindole-1,3(2H)-dione; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(513C)2H-furan-5-one](/img/structure/B1146135.png)



